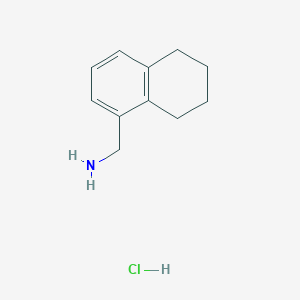

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a hydrochloride salt form of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine, which is an aromatic amine. This compound is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it valuable in various fields of research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the hydrogenation of 1-naphthaldehyde to form 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted to the corresponding amine using reagents like ammonia or amines under reductive amination conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to obtain the hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The aromatic ring can be further hydrogenated under high pressure to form fully saturated compounds.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Various substituted amines and amides.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. A common method includes hydrogenating 1-naphthaldehyde to produce 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted into the amine using ammonia or other amines under reductive amination conditions. Industrially, continuous flow reactors may be employed to optimize yield and purity during production.

Chemistry

In organic synthesis, this compound serves as an intermediate and building block for more complex molecules. It is involved in various chemical transformations such as oxidation to nitroso or nitro derivatives and substitution reactions leading to various amines and amides.

Biology

This compound has been investigated for its potential biological activities. Notably, it has shown promise as an antimicrobial agent and in anticancer research. For example, tetrahydronaphthalene amides derived from this compound have been identified as effective inhibitors of Mycobacterium tuberculosis ATP synthase. These inhibitors demonstrated potent in vitro growth inhibition against the bacteria responsible for tuberculosis .

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical compounds. Its derivatives have been studied for their effects on various receptors related to neurological conditions. One derivative has shown effectiveness as a selective antagonist for the 5-hydroxytryptamine receptor in animal models of depression and anxiety .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Versatile building block for complex molecules |

| Biology | Antimicrobial agent | Effective against Mycobacterium tuberculosis |

| Medicine | Precursor for pharmaceuticals | Potential treatment for depression and anxiety |

| Industry | Production of specialty chemicals | Utilized in dyes and pigments production |

Case Study 1: Antimicrobial Activity

A study on tetrahydronaphthalene amides highlighted their role as ATP synthase inhibitors against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that specific substitutions on the tetrahydronaphthalene core enhanced potency against the bacteria while improving pharmacokinetic properties compared to existing treatments like bedaquiline .

Case Study 2: Neurological Impact

Research on derivatives of this compound indicated potential therapeutic effects in treating mood disorders. The compounds exhibited high affinity for serotonin receptors and demonstrated efficacy in reducing symptoms of anxiety in preclinical models .

Mecanismo De Acción

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative or application being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Amino-5,6,7,8-tetrahydronaphthalene

- 5,6,7,8-Tetrahydro-1-naphthylamine

- 5-Aminotetralin

- 1,2,3,4-Tetrahydro-5-naphthylamine

Uniqueness

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is unique due to its combination of aromatic and aliphatic properties, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its hydrochloride salt form also enhances its stability and solubility, making it more suitable for various applications .

Actividad Biológica

The compound (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is a member of the tetrahydronaphthalene family, which has garnered attention for its potential biological activities, particularly as inhibitors of ATP synthase in Mycobacterium tuberculosis (M.tb). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and structure-activity relationships (SAR).

Research indicates that tetrahydronaphthalene amides (THNAs), including derivatives like this compound, act as ATP synthase inhibitors . This mechanism is crucial in combating drug-resistant strains of M.tb. The inhibition of ATP synthase disrupts the energy production necessary for bacterial survival and replication .

Efficacy Against Mycobacterium tuberculosis

A study highlighted the potency of THNA derivatives in inhibiting M.tb growth in vitro. Some compounds demonstrated minimal inhibitory concentrations (MIC) lower than 1 μg/mL, showcasing their effectiveness as potential anti-tuberculosis agents. The SAR studies conducted revealed that certain substitutions on the tetrahydronaphthalene core significantly enhanced biological activity .

Key Findings from SAR Studies

The SAR studies focused on various substituents on the tetrahydronaphthalene scaffold. The following table summarizes some of the observed effects:

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| THNA-1 | 5-Methyl | <1 | Potent M.tb inhibitor |

| THNA-2 | 8-N-Methylpiperidyl | 2 | Moderate activity |

| THNA-3 | 4-Nitrophenyl | 0.5 | High affinity for ATP synthase |

| THNA-4 | Urea-linked | 1 | Effective against resistant strains |

These findings suggest that specific modifications to the tetrahydronaphthalene structure can lead to significant improvements in inhibitory activity against M.tb .

Clinical Relevance

In a clinical context, the efficacy of THNAs was evaluated in animal models where they showed promising results in reducing bacterial load. For instance, compound AR-A000002 has been effective in models of depression and anxiety due to its action as a selective serotonin receptor antagonist, indicating that modifications to the tetrahydronaphthalene structure can yield compounds with diverse therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that compounds derived from this compound can stimulate or inhibit ATPase activity in P-glycoprotein (P-gp) assays. Compounds that inhibited basal ATPase activity were found to be effective in reversing drug resistance in cancer cell lines . This highlights the dual potential of these compounds in both infectious disease and oncology.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h3,5-6H,1-2,4,7-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFMMVWVEQBODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.